2-(4-benzylpiperazin-1-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-benzylpiperazin-1-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety and a methoxyphenyl group, which contribute to its distinctive properties.
Preparation Methods
The synthesis of 2-(4-benzylpiperazin-1-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the condensation of 4-benzylpiperazine with an appropriate aldehyde to form a Schiff base, followed by the reaction with acetohydrazide under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with biological macromolecules.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-benzylpiperazin-1-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:
2-(4-benzylpiperazin-1-yl)ethanamine: Known for its use in medicinal chemistry.
2-(4-benzylpiperazin-1-yl)ethanimidamide: Another compound with similar structural features but different applications.
2-(4-benzylpiperazin-1-yl)-4,6-dimethylpyridine-3-carbonitrile: Used in various chemical syntheses.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 2-(4-benzylpiperazin-1-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide.
Properties
Molecular Formula |
C21H26N4O3 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H26N4O3/c1-28-20-13-18(7-8-19(20)26)14-22-23-21(27)16-25-11-9-24(10-12-25)15-17-5-3-2-4-6-17/h2-8,13-14,26H,9-12,15-16H2,1H3,(H,23,27)/b22-14+ |
InChI Key |
NNZDDLOAYHFQRI-HYARGMPZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
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